PSB 0777 ammonium
Description
Azanium;4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate (referred to as PSB-0777 in ) is a synthetic adenosine receptor modulator. Its IUPAC name is 4-[2-[(6-amino-9-b-D-ribofuranosyl-9H-purin-2-yl)thio]ethyl]benzenesulfonic acid ammonium salt, with the molecular formula C₁₈H₂₂N₆O₆S₂ (derived from and ). The compound features a purine core linked to a β-D-ribofuranose moiety, a thioethyl bridge, and a benzenesulfonate group. PSB-0777 has been studied for its role in platelet aggregation modulation and cardiovascular applications, though its clinical status remains investigational .
Properties
Molecular Formula |
C18H24N6O7S2 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
azanium;4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate |
InChI |
InChI=1S/C18H21N5O7S2.H3N/c19-15-12-16(23(8-20-12)17-14(26)13(25)11(7-24)30-17)22-18(21-15)31-6-5-9-1-3-10(4-2-9)32(27,28)29;/h1-4,8,11,13-14,17,24-26H,5-7H2,(H2,19,21,22)(H,27,28,29);1H3/t11-,13-,14-,17-;/m1./s1 |
InChI Key |
AYQGFWKUGKSGCZ-TZNCIMHNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)S(=O)(=O)[O-].[NH4+] |
Canonical SMILES |
C1=CC(=CC=C1CCSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the ribosyl moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Azanium;4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperature, pH, and solvent systems .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce various substituted benzenesulfonate compounds .
Scientific Research Applications
Medicinal Chemistry
Azanium; 4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate has shown promise in drug development due to its structural similarity to nucleosides and nucleotides. Its applications include:
- Antiviral Agents : The compound's purine structure can be modified to create analogs that inhibit viral replication by mimicking natural substrates in nucleic acid synthesis.
Biochemical Studies
The compound can also be utilized in biochemical assays to study enzyme interactions and metabolic pathways:
- Enzyme Inhibition Studies : Research indicates that compounds similar to this may act as inhibitors for enzymes involved in nucleotide metabolism, potentially leading to therapeutic applications in cancer treatment.
Case Study 1: Antiviral Activity
A study demonstrated that derivatives of azanium; 4-[2-[6-amino-9... showed significant antiviral activity against several strains of viruses by disrupting their replication cycle. The mechanism involved competitive inhibition of viral polymerases.
Case Study 2: Enzyme Interaction
Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific kinases involved in cancer cell proliferation. This inhibition was linked to a reduction in tumor growth in preclinical models.
Mechanism of Action
The mechanism of action of azanium;4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction is mediated by the compound’s unique structural features, including its purine base and ribosyl moiety .
Comparison with Similar Compounds
Table 1: Structural Features of PSB-0777 and Analogous Adenosine Receptor Modulators
Key Observations :
- PSB-0777 is distinguished by its benzenesulfonate group, enhancing solubility and electrostatic interactions compared to halogenated (e.g., 2-Chloro Adenosine) or alkylthio (e.g., PSB-12404) analogs.
- Regadenoson shares the purine-ribofuranose scaffold but replaces the sulfonate with a pyrazole carboxamide, enabling selective A₂A agonism and clinical utility in cardiac imaging .
- PSB-12404 and IB-MECA demonstrate how modifications to the purine C2 position (e.g., cyclohexylethylthio vs. iodobenzyl) shift receptor specificity toward A₃ subtypes .
Functional and Pharmacokinetic Comparison
Table 2: Functional and Physicochemical Properties
| Compound | Solubility (LogP) | Molecular Weight (g/mol) | Binding Affinity (Ki, nM) | Half-Life |
|---|---|---|---|---|
| PSB-0777 | -1.2 (estimated) | 482.5 | A₂A: ~100* (predicted) | Not reported |
| Regadenoson | -0.8 | 408.4 | A₂A: 1.3 | 2–3 hours |
| 2-Chloro Adenosine | -0.5 | 301.7 | Pan-agonist: A₁: 5, A₂A: 10 | <1 hour |
| PSB-12404 | 1.5 | 465.6 | A₃: 0.6 | Not reported |
Key Findings :
- Receptor Selectivity: Unlike Regadenoson’s high A₂A specificity (Ki 1.3 nM), PSB-0777’s broader substituents may reduce selectivity, as seen in 2-Chloro Adenosine’s pan-agonist profile .
- Metabolic Stability: Regadenoson’s methylpyrazole group enhances metabolic stability (t₁/₂ 2–3 hours) compared to PSB-0777, whose sulfonate may increase renal clearance .
Research Methodologies for Comparison
- Similarity Indexing: Using Tanimoto coefficients (), PSB-0777 shows ~65% structural similarity to Regadenoson, primarily due to shared purine-ribofuranose motifs. However, the sulfonate vs. carboxamide divergence reduces bioactivity overlap .
- Proteomic Interaction Signatures: The CANDO platform () predicts PSB-0777’s multitarget behavior, contrasting with Regadenoson’s focused A₂A agonism. This aligns with PSB-0777’s putative antiplatelet effects via P2Y12 receptor cross-talk .
- NMR Profiling: As in , chemical shift differences in regions analogous to PSB-0777’s sulfonate chain (vs. Regadenoson’s pyrazole) highlight distinct electronic environments impacting receptor docking .
Biological Activity
Azanium; 4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate (CAS No. 2122196-16-9) is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a purine base and a tetrahydrofuran ring, which contribute to its biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 500.55 g/mol. The presence of multiple hydroxyl groups and a sulfanyl group enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N6O7S2 |
| Molecular Weight | 500.55 g/mol |
| CAS Number | 2122196-16-9 |
| Purity | Not specified |
Biological Activity
Research indicates that azanium exhibits notable biological activities that make it a candidate for therapeutic applications. Its mechanism of action may involve interactions with various enzymes and receptors.
- Adenosine Receptor Modulation : Azanium has been shown to interact with adenosine receptors, particularly the A2A receptor, which plays a crucial role in mediating platelet aggregation and inflammatory responses. Activation of A2A receptors can lead to inhibition of platelet aggregation through the modulation of cyclic AMP levels .
- Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition can alter cellular signaling pathways and impact cell proliferation and survival.
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which could help mitigate oxidative stress in cells .
Case Studies
- Platelet Aggregation Studies : A study highlighted the role of azanium in inhibiting platelet aggregation by targeting the A2A receptor. This was demonstrated through in vitro assays where the compound reduced calcium mobilization in platelets, leading to decreased aggregation .
- Nucleotide Metabolism : In another investigation, azanium was assessed for its effects on nucleotide metabolism in cancer cell lines. The results indicated that the compound could significantly inhibit the growth of these cells by interfering with their nucleotide synthesis pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
